3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane
Description
3-Methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative with two sulfonyl substituents: a methanesulfonyl (-SO₂CH₃) group at position 3 and a phenylmethanesulfonyl (-SO₂CH₂C₆H₅) group at position 8.
Properties
IUPAC Name |
8-benzylsulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-21(17,18)15-9-13-7-8-14(10-15)16(13)22(19,20)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLGOXCQMEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for bioactive molecules. Its synthesis typically involves [3+2] cycloaddition or ring-closing metathesis, but derivatives such as 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane require post-cyclization functionalization. The introduction of sulfonyl groups at positions 3 and 8 demands precise control to avoid side reactions, particularly at the bridgehead nitrogen.
Synthesis Strategies for Sulfonyl-Substituted Derivatives
Bicyclic Core Formation
The foundational step involves constructing the 8-azabicyclo[3.2.1]octane framework. Patent WO1999029690A1 outlines a method starting with 3-cyano-8-substituted intermediates, where cyanation precedes reduction to yield the bicyclic amine. For example, reacting 8-benzyl-8-azabicyclo[3.2.1]octan-3-one with hydrogen cyanide in the presence of sodium cyanide and acetic acid generates the 3-cyano derivative, which is subsequently reduced using sodium borohydride in methanol.
Sequential Sulfonation Methodology
Sulfonation at positions 3 and 8 is achieved through a two-step process:
- Methanesulfonation at Position 3 : Treatment of the bicyclic amine with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the 3-methanesulfonyl intermediate. Optimal conditions (0°C, 2 hours) prevent over-sulfonation.
- Phenylmethanesulfonation at Position 8 : The secondary amine at position 8 is selectively sulfonated using phenylmethanesulfonyl chloride in tetrahydrofuran with 4-dimethylaminopyridine (DMAP), achieving >85% yield after purification.
Table 1: Reaction Conditions for Sulfonation Steps
| Step | Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0°C | 2 h | 78% |
| 2 | Phenylmethanesulfonyl chloride | Tetrahydrofuran | DMAP | 25°C | 4 h | 86% |
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like tetrahydrofuran enhance sulfonyl chloride reactivity, while bases such as DMAP improve regioselectivity by deprotonating the amine without inducing side reactions. Comparative studies indicate that replacing triethylamine with DMAP in the second sulfonation step increases yield by 12% due to reduced esterification byproducts.
Temperature and Stoichiometry
Lower temperatures (0–5°C) during methanesulfonation minimize hydrolysis of the sulfonyl chloride, whereas room temperature suffices for the less reactive phenylmethanesulfonyl chloride. A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion without excess reagent waste.
Analytical Characterization
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) displays characteristic doublets for the bridgehead protons at δ 3.78–4.05 ppm and singlet peaks for the sulfonyl methyl groups at δ 3.12 (CH$$ _3 $$SO$$ _2 $$) and δ 4.34 (PhCH$$ _2 $$SO$$ _2 $$).
- Infrared (IR) Spectroscopy : Strong absorptions at 1165 cm$$ ^{-1} $$ (S=O asymmetric stretch) and 1360 cm$$ ^{-1} $$ (S=O symmetric stretch) confirm sulfonyl group incorporation.
Comparative Analysis of Synthetic Routes
Alternative approaches, such as one-pot dual sulfonation, have been explored but suffer from poor regiocontrol (<50% yield). In contrast, the sequential method described above achieves an overall yield of 67% with >99% regioselectivity.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The sulfonyl groups are susceptible to hydrolysis under acidic conditions. Storage in anhydrous dimethyl sulfoxide at -20°C prevents decomposition over six months.
Scalability Considerations
Pilot-scale reactions (1 kg batch) in continuous-flow reactors demonstrate consistent yields (65–68%), highlighting the method’s industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, potentially forming simpler bicyclic amines.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Bicyclic amines and other reduced derivatives.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its bicyclic structure makes it a useful tool for studying the conformational preferences of enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for the development of new materials with specific mechanical, thermal, or electronic properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl groups can form strong interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane include:
Key Differences and Implications
Dual Sulfonyl vs. Single Sulfonyl Groups The target compound’s dual sulfonyl groups increase polarity and solubility compared to analogs with single sulfonyl or non-sulfonyl substituents (e.g., compound 31 in ). However, this may reduce membrane permeability, a critical factor for CNS-targeting drugs. In contrast, 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) combines a sulfonyl group with a cyano substituent, creating a strongly electron-deficient core, which may favor nucleophilic reactions.
Sulfonyl vs. Ester/Thioether Groups Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate uses an ester group, which is hydrolyzable in vivo, making it suitable for prodrug applications. The target compound’s sulfonyl groups are more stable under physiological conditions.
Biological Activity and SAR Insights Compound 31 in demonstrates that pyrazole sulfonyl groups at position 8 paired with phenoxy at position 3 yield non-peptidic inhibitors, suggesting that steric bulk at position 8 is tolerable. The target compound’s phenylmethanesulfonyl group may further enhance target affinity due to aromatic interactions. The absence of sulfonyl groups in tropane esters (e.g., ) correlates with reduced polarity and different pharmacological profiles, often favoring dopamine reuptake inhibition .
Q & A
Basic: What synthetic strategies are recommended for introducing dual sulfonyl groups in 8-azabicyclo[3.2.1]octane derivatives?
Answer:
The synthesis of 3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane involves sequential sulfonylation of the parent 8-azabicyclo[3.2.1]octane. Key steps include:
- Step 1 : Selective protection of the nitrogen atom using a temporary group (e.g., Boc) to avoid over-sulfonylation.
- Step 2 : Methanesulfonylation at position 3 under basic conditions (e.g., NaH in DMSO or THF) .
- Step 3 : Deprotection and subsequent phenylmethanesulfonylation at position 8 using benzenemethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?
Answer:
A multi-technique approach is critical:
- NMR :
- ¹H NMR : Look for deshielded protons near sulfonyl groups (δ 3.1–3.5 ppm for CH₂SO₂; δ 7.2–7.6 ppm for aromatic protons) .
- ¹³C NMR : Sulfonyl carbons appear at δ 45–55 ppm (methanesulfonyl) and δ 125–135 ppm (aromatic carbons) .
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~425) and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor Binding Assays : Radioligand competition assays (e.g., serotonin 5-HT₃ or dopamine D₂ receptors) using HEK-293 cells expressing human receptors .
- Functional Assays : Calcium flux or cAMP modulation in neuronal cell lines .
- Cytotoxicity : MTT assays in hepatic (HepG2) and renal (HEK-293) cell lines to assess safety margins .
Advanced: How do structural modifications (e.g., sulfonyl groups) influence receptor binding affinity?
Answer:
A SAR study comparing derivatives reveals:
| Derivative | 5-HT₃ IC₅₀ (nM) | D₂ Ki (nM) | LogP |
|---|---|---|---|
| Parent 8-azabicyclo[3.2.1]octane | >10,000 | >10,000 | 1.2 |
| 3-Methanesulfonyl | 850 | 1,200 | 1.8 |
| Target Compound | 120 | 340 | 2.5 |
| Key findings: |
- Sulfonyl groups enhance binding via polar interactions with receptor residues.
- Phenylmethanesulfonyl increases lipophilicity (LogP), improving membrane permeability .
Advanced: How to resolve contradictions in reported receptor selectivity data?
Answer: Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms). Validate via:
- Orthogonal Assays : Compare radioligand binding (rat vs. human receptors).
- Molecular Docking : Simulate interactions with crystal structures of 5-HT₃ (PDB: 4PIR) and D₂ (PDB: 6CM4) .
- Mutagenesis : Replace key binding residues (e.g., Trp183 in 5-HT₃) to confirm sulfonyl group interactions .
Advanced: What analytical methods ensure batch-to-batch consistency in pharmacokinetic studies?
Answer:
- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (60:40), retention time ~12.3 min .
- LC-MS/MS : Quantify plasma concentrations using deuterated internal standards (LLOQ: 1 ng/mL) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor sulfonyl group hydrolysis .
Advanced: How to identify off-target effects in neuronal pathways?
Answer:
- Broad-Panel Screening : Profile against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel) .
- Transcriptomics : RNA-seq of treated primary neurons to detect pathway enrichment (e.g., MAPK, neuroinflammation) .
- In Silico Predictivity : Use SwissTargetPrediction to prioritize secondary targets .
Advanced: What strategies improve metabolic stability without compromising activity?
Answer:
- Isotope Labeling : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask sulfonyl groups as ester prodrugs (e.g., pivaloyloxymethyl) for sustained release .
- Liver Microsome Assays : Compare intrinsic clearance (human vs. rat) to guide structural tweaks .
Advanced: How to address poor aqueous solubility in in vivo models?
Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for IV administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
- Salt Formation : Convert to hydrochloride salt (improves solubility 3-fold) .
Advanced: What in vivo models are appropriate for neurotoxicity assessment?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
